molecular formula C7H6NaO2S B085810 Sodium thiosalicylate CAS No. 134-23-6

Sodium thiosalicylate

Cat. No.: B085810
CAS No.: 134-23-6
M. Wt: 177.18 g/mol
InChI Key: MHZWNQKFSRKZLJ-UHFFFAOYSA-N
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Safety and Hazards

Sodium Thiosalicylate should be handled in a well-ventilated place with suitable protective equipment . It is associated with the risk of contact dermatitis . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiosalicylate can be synthesized through the neutralization of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat management. The product is then purified through crystallization or other separation techniques to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiosalicylic acid, especially under acidic conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Zinc and hydrochloric acid are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiosalicylic acid.

    Substitution: Various substituted thiosalicylates depending on the nucleophile used.

Comparison with Similar Compounds

    Thiosalicylic acid: The parent compound from which sodium thiosalicylate is derived.

    Salicylic acid: Another anti-inflammatory compound, but without the thiolate group.

    Aspirin (acetylsalicylic acid): A widely used analgesic and anti-inflammatory drug that also inhibits prostaglandin synthesis.

Uniqueness: this compound is unique in its combination of a carboxylate group and a thiolate group, which allows it to form complexes with a wide range of metal ions. This dual functionality makes it particularly useful in coordination chemistry and the synthesis of ionic liquids .

Properties

CAS No.

134-23-6

Molecular Formula

C7H6NaO2S

Molecular Weight

177.18 g/mol

IUPAC Name

sodium;2-sulfanylbenzoate

InChI

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);

InChI Key

MHZWNQKFSRKZLJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]

SMILES

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S.[Na]

Related CAS

147-93-3 (Parent)

Synonyms

2-thiosalicylate
2-thiosalicylic acid
2-thiosalicylic acid, sodium salt
CPC-Thiosal
ortho-mercaptobenzoic acid
Pirosal
Rexolate
Thiocyl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.4 g (0.1 mole) of 2-mercaptobenzoic acid in 20 ml of ethanol was added a solution of 3.8 g (95 moles) of sodium hydroxide in 10 ml of ethanol. The ethanol was removed on a rotary evaporator at 50 mm and the residual solid was triturated several times with ethanol to remove any unreacted 2-mercaptobenzoic acid. The washed solid was dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 10.8 g (61% yield).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium 2-mercaptobenzoate
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of 2-mercaptobenzoic acid (15.4 g, 0.1 mole) in 50 ml of 1,2-dimethoxyethane (DME) was slowly added, with cooling, to a stirred suspension of 0.1 mole of sodium hydride in DME, the suspension having been prepared by washing 4.2 grams of a 57% oil dispersion with dry n-hexane (3 times) and replacing the last wash with dry 1,2-dimethoxyethane (50 ml). Cooling was necessary to maintain the temperature below 25°C. The resultant suspension was heated at 50°C for 2 hours, cooled to 0°C and filtered. The solid was washed well with cold DME (ca. 50 ml) and dried under vacuum overnight to yield sodium 2-mercaptobenzoate: 17.6 g (100% yield);
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium 2-mercaptobenzoate
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?

A1: this compound plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, this compound forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:

  • Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []
  • Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []

Q2: What are the concerns regarding the use of thimerosal, a compound related to this compound, in vaccines?

A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and This compound, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:

  • Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []
  • Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []
  • Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []

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